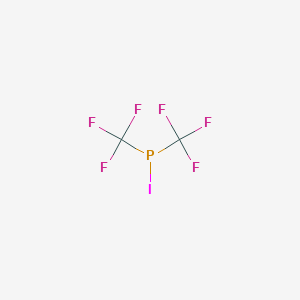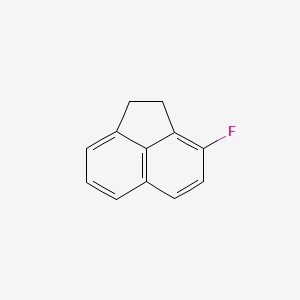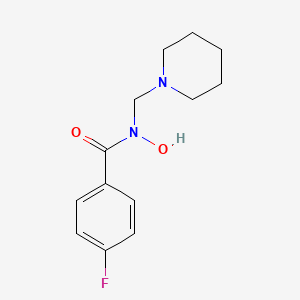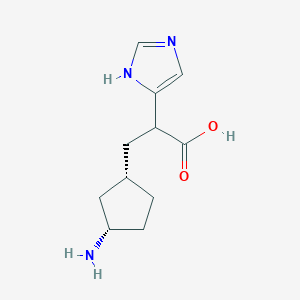
Drosopterin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drosopterin is a red eye pigment found in the fruit fly, Drosophila melanogaster. It belongs to the class of pteridines, which are compounds that play a crucial role in the pigmentation of various organisms. This compound is one of the major pigments responsible for the red coloration in the eyes of Drosophila melanogaster .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The biosynthesis of drosopterin involves several enzymatic reactions. The initial step is the conversion of guanosine-5’-triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (H2-NTP) by the enzyme GTP cyclohydrolase I (GTPCH I). This is followed by a series of reactions involving enzymes such as pyrimidodiazepine synthase (PDA synthase) and sepiapterin synthase .
Industrial Production Methods
the enzymatic pathways involved in its biosynthesis can be replicated in vitro using purified enzymes and appropriate substrates .
Análisis De Reacciones Químicas
Types of Reactions
Drosopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and degradation in biological systems .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions often involve reducing agents like sodium borohydride or glutathione.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, such as sepiapterin and xanthopterin .
Aplicaciones Científicas De Investigación
Drosopterin has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of pteridines.
Biology: this compound is essential for understanding the genetic and enzymatic pathways involved in eye pigmentation in .
Medicine: Research on this compound and related compounds can provide insights into metabolic disorders involving pteridines.
Industry: Although not widely used industrially, the enzymatic pathways for this compound biosynthesis can be applied in biotechnology for the production of pteridine derivatives
Mecanismo De Acción
Drosopterin exerts its effects through its role as a pigment in the eyes of Drosophila melanogaster. The biosynthesis of this compound involves the conversion of GTP into H2-NTP, followed by a series of enzymatic reactions that produce the final pigment. The enzymes involved in this pathway include GTPCH I, PDA synthase, and sepiapterin synthase .
Comparación Con Compuestos Similares
Drosopterin is part of a family of pteridines that includes compounds such as isothis compound, aurothis compound, and neothis compound. These compounds share similar biosynthetic pathways but differ in their specific chemical structures and functions. For example:
Isothis compound: Similar to this compound but with slight structural differences.
Aurothis compound: Another red pigment found in .
Neothis compound: A minor component of the red eye pigments
This compound is unique in its specific role in the red pigmentation of Drosophila melanogaster eyes, whereas other pteridines may have different functions or be present in different organisms.
Propiedades
Número CAS |
33466-46-5 |
|---|---|
Fórmula molecular |
C15H16N10O2 |
Peso molecular |
368.35 g/mol |
Nombre IUPAC |
7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione |
InChI |
InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27) |
Clave InChI |
YQZKTYLJVUNTLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)
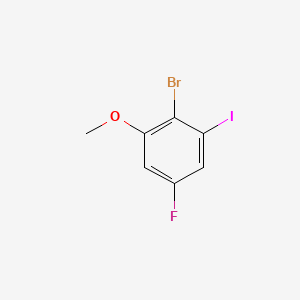
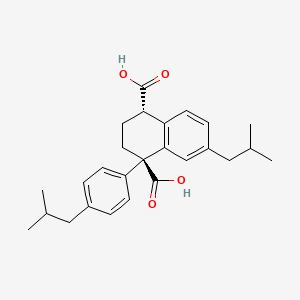
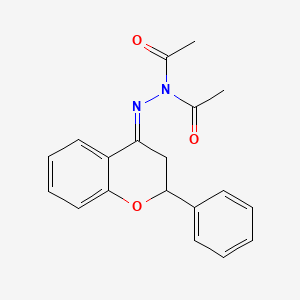
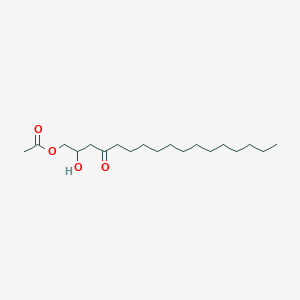
![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)
